Iofetamine - 95896-48-3

Iofetamine

Catalog Number: EVT-3553501
CAS Number: 95896-48-3
Molecular Formula: C12H18IN
Molecular Weight: 303.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iofetamine hydrochloride I 123, often abbreviated as IMP, is a radiopharmaceutical used in cerebral perfusion imaging with single photon emission computed tomography (SPECT) [, , ]. It serves as an alternative to Positron Emission Tomography (PET) for assessing cerebral blood flow, offering advantages due to the wider availability of SPECT and its complementary role in visualizing brain anatomy alongside X-ray computed tomography (CT) or magnetic resonance imaging (MRI) [].

Overview

Iofetamine hydrochloride, chemically known as N-isopropyl-p-iodoamphetamine hydrochloride, is a radiopharmaceutical compound primarily utilized in cerebral blood perfusion imaging. It is labeled with the radioactive isotope iodine-123, making it suitable for single-photon emission computed tomography (SPECT) imaging. This compound plays a significant role in diagnosing and evaluating neurological conditions such as stroke, epilepsy, and Alzheimer's disease .

Source and Classification

Iofetamine is classified as a radiopharmaceutical and falls under the category of amphetamines due to its structural similarities. It is derived from phenylacetone through a series of synthetic steps involving reductive amination and iodination. The compound's ability to cross the blood-brain barrier allows it to be effectively used in neuroimaging applications .

Synthesis Analysis

The synthesis of iofetamine hydrochloride involves several key steps:

  1. Reductive Amination: Phenylacetone is reacted with ammonium chloride and sodium cyanoborohydride in methanol to produce N-isopropylamphetamine.
  2. Iodination: The resulting N-isopropylamphetamine undergoes iodination using iodine-123, forming N-isopropyl-p-iodoamphetamine.
  3. Formation of Hydrochloride Salt: The final step involves converting N-isopropyl-p-iodoamphetamine to its hydrochloride salt using hydrogen chloride in ether.

Alternative synthetic routes include the condensation of p-iodophenylacetic acid with acetic anhydride, followed by reductive amination with isopropylamine to yield iofetamine .

Chemical Reactions Analysis

Iofetamine hydrochloride can participate in various chemical reactions:

  1. Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
  2. Reduction: The compound can be reduced to its amine form.
  3. Substitution Reactions: Halogen substitution reactions can occur, particularly involving the iodine atom.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

Iofetamine exerts its effects by mimicking endogenous neurotransmitters, particularly serotonin and norepinephrine. Its lipophilic nature enables it to cross the blood-brain barrier and be taken up by presynaptic terminals of neurons. Once inside the neurons, it is stored in synaptic vesicles and released during neuronal activity. The radioactive iodine-123 emits gamma photons that are detected by SPECT imaging, providing a three-dimensional representation of cerebral blood flow and neuronal activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents like ethanol
  • Stability: Stable under normal conditions but sensitive to light and moisture

Chemical Properties

  • pH: Typically around 4-6 when dissolved in solution
  • Melting Point: Approximately 200°C (decomposes)
  • Log P (Partition Coefficient): Indicates high lipophilicity, facilitating blood-brain barrier penetration.
Applications

Iofetamine I-123 is widely used in scientific research and clinical applications:

  1. Cerebral Blood Perfusion Imaging: Its primary application is in SPECT imaging for evaluating cerebral blood flow, aiding in the diagnosis of neurological disorders.
  2. Research Tool: It serves as a valuable tool in studies related to brain function and neuropharmacology due to its ability to provide real-time imaging of neuronal activity .
  3. Comparative Studies: Iofetamine can be utilized in comparative studies with other radiopharmaceuticals to assess their efficacy and safety profiles .
Historical Development & Theoretical Foundations of Iofetamine

Evolution of Amphetamine Derivatives in Radiopharmaceutical Design

The development of cerebral perfusion tracers originated from structural modifications of amphetamine to enhance blood-brain barrier (BBB) penetration and neuronal binding. Amphetamine's core structure—a phenethylamine backbone with methyl substitutions—proved ideal for radiopharmaceutical adaptation due to its inherent lipophilicity and affinity for monoamine transporters. Early attempts utilized carbon-11 labeled amphetamines, but their short half-life (20 minutes) limited clinical utility. This prompted research into halogenated derivatives, where iodine-123 (half-life 13.2 hours, gamma emission 159 keV) emerged as the optimal radionuclide for single-photon emission computed tomography (SPECT) compatibility [1] [3].

Iofetamine (N-isopropyl-4-iodoamphetamine, IMP) represented a strategic advancement over initial iodinated tracers like iodoantipyrine. The isopropyl modification significantly increased lipid solubility (Log P = 3.5), facilitating near-complete first-pass extraction (85-95%) across the BBB [1] [4]. Crucially, iofetamine's mechanism involves both passive diffusion and interaction with neurotransmitter systems—it inhibits serotonin/norepinephrine reuptake and induces monoamine release, enabling neuronal retention beyond initial perfusion [1]. This dual perfusion/neurotransmitter binding characteristic distinguished it from purely flow-dependent agents.

Table 1: Evolution of Amphetamine-Derived Cerebral Perfusion Tracers

CompoundRadiolabelKey Structural FeaturesBBB Penetration EfficiencyPrimary Limitations
d-AmphetamineCarbon-11Unsubstituted phenethylamineModerate (~65%)Short half-life (20 min), rapid metabolism
IodoantipyrineIodine-125Non-amphethamine iodinated structureLow (~25%)Low neuronal retention, high washout
HIPDMIodine-123Dianiline derivativeHigh (~80%)Slow brain clearance, complex kinetics
Iofetamine (IMP)Iodine-123N-isopropyl-4-iodoamphetamineVery High (90-95%)Moderate deiodination in vivo

Conceptualization of Iofetamine as a Neuroimaging Tracer

Iofetamine was specifically engineered to exploit the "chemical microembolism" principle, where high first-pass extraction allows cerebral distribution proportional to regional blood flow. Its molecular design prioritized three pharmacokinetic parameters: 1) Lipid solubility: Octanol-water partition coefficient >100, enabling rapid diffusion through endothelial membranes [1] [8]; 2) Moderate protein binding (<10%), ensuring sufficient free fraction for brain uptake [1]; and 3) Metabolic stability: Deiodination occurs slower than brain uptake kinetics (t1/2 deiodination = 30 min vs. brain uptake t1/2 = 2 min) [3] [7].

Validation studies established iofetamine's quantitative accuracy. Comparative PET-SPECT studies demonstrated strong correlation (r=0.93) between iodine-123-IMP SPECT cerebral blood flow (CBF) values (47.3 mL/100g/min) and gold-standard oxygen-15-water PET measurements (57.6 mL/100g/min) [2]. Crucially, autoradiographic studies in rat models confirmed identical perfusion maps between iofetamine and microspheres, validating its use for quantitative lCBF mapping [4]. The tracer's unique retention mechanism involves intracellular protonation at physiological pH, trapping it within neurons—a phenomenon leveraged in delayed imaging protocols (up to 60 minutes post-injection) without significant redistribution [1] [7].

Table 2: Blood-Brain Barrier Transport Characteristics of Iofetamine

ParameterValueMeasurement MethodClinical Significance
Permeability-Surface Area (PS) Product0.48 mL/g/minIn situ rat brain perfusionDefines extraction efficiency at normal flow rates
First-Pass Extraction Fraction92-95%Carotid bolus techniqueEnables accurate flow quantification
Neutral Fraction (fn)>0.99 at pH 7.4pH partitioning assayMinimizes ionization-mediated trapping in blood
Free Fraction (fu)0.91-0.96Equilibrium dialysisMaximizes bioavailable tracer
Brain Uptake Half-Time<2 minutesDynamic SPECT acquisitionSuitable for clinical imaging protocols

Key Milestones in FDA/EMA Approval Pathways for Radiolabeled Compounds

Iofetamine's regulatory journey exemplified emerging frameworks for radiopharmaceuticals. FDA approval (1987 under brand name SPECTamine®) was granted based on multicenter trials establishing diagnostic equivalence for stroke localization compared to CT/MRI, with additional indications for complex partial seizures and Alzheimer's disease [1] [6]. Its approval marked the first dedicated cerebral perfusion SPECT tracer, triggering regulatory refinements:

  • Chemistry Controls: FDA mandated validation of:
  • Radiochemical purity >95% (HPLC)
  • Specific activity >5,000 MBq/µmol
  • Free iodide content <3% [3] [7]
  • Mechanism-Based Indications: Approval specifically cited iofetamine's dual perfusion/neurotransmitter binding as pharmacodynamic rationale for seizure focus detection—a precedent for later neuroreceptor tracers [1].

  • Orphan Designation Leverage: Prior orphan status for Alzheimer's diagnostics facilitated accelerated review, establishing a pathway for subsequent neuroimaging agents like florbetapir [9].

The EMA approval (1991) required additional stability studies under temperate storage conditions, reflecting regional regulatory divergence. Both agencies mandated thyroid blockade protocols (e.g., potassium perchlorate) to mitigate free iodide accumulation—a requirement later standardized for all radioiodinated pharmaceuticals [3] [7]. Iofetamine's approval catalyzed the 1990 FDA guidance distinguishing perfusion tracers from therapeutic radiopharmaceuticals in manufacturing requirements [1].

Table 3: Regulatory Milestones for Iofetamine and Contemporary Tracers

TracerInitial FDA ApprovalKey IndicationsRegulatory DesignationsApproval Impact
Iofetamine (123I)1987Stroke localization, Complex partial seizures, Alzheimer's DxOrphan Drug (Alzheimer's)First dedicated cerebral perfusion SPECT agent
Tc-99m HMPAO1990Cerebral perfusion, Epilepsy focus-Established technetium-based alternatives
FDG (18F)1994Oncology, Epilepsy, DementiaBreakthrough TherapyPET neuroimaging standard
Flortaucipir (18F)2020Alzheimer's tau pathologyAccelerated ApprovalValidated mechanism-based neuroimaging

Properties

CAS Number

95896-48-3

Product Name

Iofetamine

IUPAC Name

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine

Molecular Formula

C12H18IN

Molecular Weight

303.18 g/mol

InChI

InChI=1S/C12H18IN/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3

InChI Key

ISEHJSHTIVKELA-UHFFFAOYSA-N

SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I

Canonical SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.